Diiodo(p-cymene)ruthenium(II) dimer
Description
Significance of (p-Cymene)ruthenium(II) Complexes as Versatile Precursors and Catalysts in Contemporary Organic Synthesis
The significance of (p-cymene)ruthenium(II) complexes lies in their ability to serve as robust precursors for a diverse array of catalytically active species. ulisboa.pt The p-cymene (B1678584) ligand, an aromatic hydrocarbon, coordinates to the ruthenium center, providing steric bulk and electronic effects that can be fine-tuned to influence the reactivity and selectivity of the resulting catalyst. cymitquimica.com This adaptability makes them valuable in numerous synthetic applications, including hydrogenation, transfer hydrogenation, and C-H activation reactions. cymitquimica.comscbt.comsamaterials.com The dimeric nature of these complexes often allows for facile ligand exchange, enabling the generation of a wide variety of monomeric catalytic species in situ. ulisboa.pt
Specific Focus on Diiodo(p-Cymene)ruthenium(II) Dimer within Arene Ruthenium(II) Chemistry
Within the broader class of arene ruthenium(II) complexes, this compound, with the chemical formula C₂₀H₂₈I₄Ru₂, stands out for its specific reactivity and catalytic utility. scbt.com The presence of iodide ligands, as opposed to the more common chloride ligands, significantly influences the electronic properties and reactivity of the ruthenium center. ulisboa.pt This often leads to enhanced catalytic activity in various transformations. ulisboa.pt The compound is a coordination complex featuring ruthenium in a +2 oxidation state and is characterized by its dimeric structure where two ruthenium centers are bridged by iodine atoms. cymitquimica.com
Historical Trajectory and Foundational Contributions of Arene Ruthenium(II) Chemistry to Catalysis
The development of arene ruthenium(II) chemistry has a rich history, with early work in the 1970s demonstrating the synthesis of arene ruthenium(II) complexes through the dehydrogenation of cyclohexadienes. semanticscholar.org These foundational studies paved the way for the exploration of their catalytic potential. A significant breakthrough came with the discovery that arene hydrido-complexes of ruthenium(II) could act as homogeneous catalysts for the hydrogenation of benzene (B151609) and olefins under mild conditions. rsc.org Over the years, extensive research has expanded the scope of arene ruthenium(II) catalysis to include a wide range of organic transformations, solidifying their importance in modern synthetic chemistry.
Chemical and Physical Properties
This compound is a reddish-brown to brown-yellow solid. thermofisher.comechemi.comlzchemical.com It is insoluble in water but soluble in organic solvents. cymitquimica.comechemi.com
| Property | Value |
| Molecular Formula | C₂₀H₂₈I₄Ru₂ scbt.com |
| Molecular Weight | 978.19 g/mol scbt.com |
| CAS Number | 90614-07-6 scbt.com |
| Melting Point | 234-236 °C echemi.comsynthesiswithcatalysts.com |
| Appearance | Reddish-brown to brown-yellow solid thermofisher.comechemi.comlzchemical.com |
Synthesis and Reactivity
The synthesis of this compound can be achieved from its chloro-analogue, Dichloro(p-cymene)ruthenium(II) dimer. guidechem.com The process involves the reaction of the chloro-dimer with an iodide source, such as potassium iodide, in a suitable solvent like dichloromethane. guidechem.com
The reactivity of this compound is characterized by the lability of the bridging iodide ligands. This allows the dimer to react with various ligands, such as phosphines and amines, to form monomeric ruthenium complexes. ulisboa.pt These monomeric species are often the catalytically active forms in various chemical reactions. The presence of the p-cymene ligand provides stability to the ruthenium center while also influencing the steric environment around it. cymitquimica.com
Applications in Catalysis
This compound is a versatile catalyst and precursor for a range of organic transformations. chemicalbook.comcymitquimica.com
Key Catalytic Applications:
Hydrogenation: It serves as a catalyst for both asymmetric and transfer hydrogenation of ketones and olefins. scbt.comsamaterials.comsynthesiswithcatalysts.com For instance, it has been used in the enantioselective hydrogenation of 4-chloro-3-oxobutyl acetate (B1210297) to produce (+)(R)-4-chloro-3-hydroxybutyl acetate, a key intermediate in the synthesis of L-carnitine, with high enantiomeric excess. guidechem.com
Cross-Coupling Reactions: The complex is employed in cross-coupling reactions, including C-H activation. cymitquimica.comlzchemical.com
Ligand Synthesis: It is utilized in the preparation of other important catalytic ligands, such as Walphos-type ferrocenyl-aryl diphosphine ligands. synthesiswithcatalysts.comchemicalbook.comcymitquimica.com
Research Findings
Recent research continues to explore the catalytic potential of this compound and its derivatives. Studies have shown that the nature of the halide ligand significantly impacts catalytic activity, with iodo-complexes often exhibiting superior performance compared to their chloro- and bromo-analogues in reactions like transfer hydrogenation. ulisboa.pt The steric and electronic properties of the p-cymene ligand have also been a subject of investigation, with modifications to the arene influencing the selectivity and efficiency of the catalyst. cymitquimica.com
Furthermore, research has focused on the synthesis of novel monomeric and dimeric ruthenium complexes derived from this compound, expanding the library of available catalysts for various organic transformations. researchgate.netresearchgate.net These investigations aim to develop more active, selective, and stable catalysts for challenging synthetic problems.
Structure
2D Structure
Properties
Molecular Formula |
C20H28I4Ru2 |
|---|---|
Molecular Weight |
978.2 g/mol |
IUPAC Name |
bis(diiodoruthenium);bis(1-methyl-4-propan-2-ylbenzene) |
InChI |
InChI=1S/2C10H14.4HI.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI Key |
LFZLOZMPZOKWDN-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Ru](I)I.[Ru](I)I |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Diiodo P Cymene Ruthenium Ii Dimer
Established Synthetic Routes to Diiodo(p-Cymene)ruthenium(II) Dimer
The preparation of this compound can be broadly categorized into two main approaches: direct synthesis and halide exchange from its chloro-analogue.
Direct Synthesis Approaches to this compound
While less common, direct synthesis routes aim to construct the [RuI₂(p-cymene)]₂ core from simpler ruthenium precursors and p-cymene (B1678584) in the presence of an iodide source. These methods are often explored to streamline the synthesis process and avoid multiple steps. Research in this area focuses on the reaction of ruthenium salts directly with p-cymene and an iodide source under specific conditions to yield the desired dimer.
Halide Exchange Pathways from Dichloro(p-Cymene)ruthenium(II) Dimer Analogues
The most prevalent and well-documented method for synthesizing this compound involves a halide exchange reaction starting from the more readily available Dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂. guidechem.com This precursor is treated with an iodide salt, leading to the substitution of the chloride ligands with iodide ligands.
A typical procedure involves dissolving [RuCl₂(p-cymene)]₂ in a suitable solvent, such as dichloromethane, under an inert atmosphere. guidechem.com An aqueous solution of an iodide salt, commonly potassium iodide (KI), is then introduced, often in the presence of a phase-transfer catalyst like tetramethylammonium (B1211777) iodide to facilitate the reaction between the organic and aqueous phases. guidechem.com The mixture is stirred vigorously for an extended period to ensure complete halide exchange. guidechem.com The resulting reddish-brown organic phase, containing the this compound, is then separated, washed, dried, and the solvent is removed to yield the final product. guidechem.com
Precursor Compound Selection and Optimization of Reaction Conditions in this compound Synthesis
The selection of precursors and the optimization of reaction parameters are critical for achieving high yields and purity of this compound.
The primary precursor for the halide exchange route is Dichloro(p-cymene)ruthenium(II) dimer. guidechem.commdpi.comwikipedia.orgnih.gov This compound is typically synthesized from ruthenium trichloride (B1173362) hydrate (B1144303) and α-phellandrene in an alcoholic solvent. semanticscholar.org The quality and purity of this starting material directly impact the efficiency of the subsequent halide exchange reaction.
For the halide exchange itself, the choice of iodide source is a key consideration. While potassium iodide is frequently used, other iodide salts can also be employed. guidechem.com The reaction conditions, including solvent, temperature, and reaction time, are optimized to maximize the conversion to the diiodo derivative and minimize the formation of byproducts. For instance, conducting the reaction at room temperature under an inert atmosphere for approximately 15 hours has been reported to be effective. guidechem.com The use of a phase-transfer catalyst is often crucial for facilitating the interaction between the ruthenium complex in the organic phase and the iodide salt in the aqueous phase. guidechem.com
Below is an interactive data table summarizing a typical halide exchange reaction for the synthesis of this compound:
| Reactant | Molar Mass ( g/mol ) | Amount | Solvent | Conditions | Product Yield |
| [RuCl₂(p-cymene)]₂ | 612.39 sigmaaldrich.comnih.gov | 2 g guidechem.com | Dichloromethane (50 mL) guidechem.com | Room temperature, inert gas, ~15 hours guidechem.com | 3.07 g guidechem.com |
| Potassium Iodide (KI) | 166.00 | 10.2 mg in 50 mL water guidechem.com | Water | - | - |
| Tetramethylammonium iodide | 201.05 | 66 mg guidechem.com | - | Phase-transfer catalyst guidechem.com | - |
Advancements and Challenges in Scalable Synthetic Protocols for this compound
While the laboratory-scale synthesis of this compound is well-established, scaling up the production presents several challenges. One of the primary concerns is the cost and availability of the ruthenium precursor. Ensuring efficient and complete halide exchange on a larger scale can also be difficult, potentially requiring longer reaction times or more sophisticated mixing techniques to manage the biphasic reaction system.
Furthermore, the purification of the final product on a large scale can be more complex, necessitating robust methods to remove any unreacted starting material or byproducts. The need for an inert atmosphere throughout the process also adds to the complexity and cost of industrial-scale production.
Advancements in this area are focused on developing more efficient and cost-effective synthetic protocols. This includes exploring alternative, less expensive ruthenium precursors and developing single-step, direct synthesis methods that avoid the need for the pre-formed dichloro dimer. Research into solid-supported catalysts or flow chemistry techniques could also offer potential solutions for more continuous and scalable production of this compound, which is a valuable catalyst for various organic transformations. synthesiswithcatalysts.comsamaterials.com
Structural Elucidation and Coordination Environment of Diiodo P Cymene Ruthenium Ii Dimer
Dimeric Architecture and Bridging Ligand Analysis of Diiodo(p-Cymene)ruthenium(II) Dimer
The fundamental structure of the complex is a dinuclear assembly, where two ruthenium-containing units are linked together. This dimeric nature is central to its chemical identity and behavior.
Within the dimer, each ruthenium atom exists in the +2 oxidation state. researchgate.net The coordination environment around each Ru(II) center is best described as a pseudo-octahedral, half-sandwich geometry, commonly referred to as a "three-legged piano stool" configuration. nih.gov
In this arrangement:
The "seat" of the stool is occupied by the planar aromatic ring of the p-cymene (B1678584) ligand, which is bound to the ruthenium in an η⁶-fashion.
The "legs" of the stool are formed by three anionic ligands: two bridging iodides and one terminal iodide.
Advanced Spectroscopic and Diffractometric Characterization for Structural Confirmation
A combination of advanced analytical techniques is employed to confirm the structural details of the dimer, from the connectivity of atoms to their precise spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of diamagnetic complexes like the this compound in solution. While specific spectral data for the diiodo complex is not extensively published, the data from its direct analogue, Dichloro(p-cymene)ruthenium(II) dimer, provides a clear template for the expected signals. chemicalbook.com
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 5.43 | d |
| Aromatic CH | 5.31 | d |
| CH (isopropyl) | 2.92 | sept |
| CH₃ (ring) | 2.13 | s |
| CH₃ (isopropyl) | 1.29 | d |
Infrared (IR) spectroscopy provides valuable information about the functional groups and metal-ligand bonds within the molecule. The IR spectrum is typically characterized by:
C-H Vibrations: Strong absorptions corresponding to the aromatic and aliphatic C-H stretching and bending modes of the p-cymene ligand. These typically appear in the 3100-2800 cm⁻¹ and 1500-1300 cm⁻¹ regions, respectively. mdpi.com
Metal-Halogen Vibrations: The vibrations corresponding to the Ruthenium-Iodine bonds are particularly diagnostic. Due to the high atomic mass of iodine compared to chlorine, the Ru-I stretching frequencies (ν(Ru-I)) are expected to occur in the far-IR region, typically below 200 cm⁻¹. These bands are crucial for confirming the presence of the metal-iodide bonds but require specialized instrumentation to observe. For comparison, the analogous Ru-Cl stretching modes in related monomeric complexes are found at higher frequencies, around 290-270 cm⁻¹. mdpi.com
Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths and angles. While a complete crystal structure for the this compound is not present in the surveyed literature, extensive data from closely related monomeric p-cymene ruthenium iodide complexes allow for a highly accurate structural model. researchgate.netnih.gov
The analysis of these related structures confirms the "piano-stool" geometry. The distance from the ruthenium atom to the centroid of the p-cymene ring is a key parameter defining the metal-arene interaction. The length of the bond between ruthenium and the terminal iodide ligand has also been precisely measured in these analogues. Bridging Ru-I bonds are characteristically longer than terminal Ru-I bonds.
| Bond / Parameter | Value (Å) | Description |
|---|---|---|
| Ru—I (terminal) | 2.6958(5) | Bond length between Ruthenium and a terminal Iodide ligand. |
| Ru—Cymene (centroid) | 1.6902(17) | Distance from the Ruthenium atom to the center of the p-cymene ring. |
Mass Spectrometry for Molecular Composition and Dimer Confirmation
Mass spectrometry is an indispensable analytical technique for the structural elucidation of organometallic compounds, providing definitive information on molecular weight and elemental composition. In the case of this compound, with the chemical formula [RuI₂(p-cymene)]₂, mass spectrometry serves as a primary method to confirm both the molecular composition and, crucially, the dimeric nature of the complex. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like electrospray ionization (ESI-MS), is particularly well-suited for analyzing such complexes, which can be prone to fragmentation under harsher ionization methods. nih.govmdpi.com
Molecular Ion Peak and Isotopic Pattern
The theoretical molecular weight of the this compound (C₂₀H₂₈I₄Ru₂) is approximately 978.19 g/mol . bldpharm.comscbt.com In a typical ESI-MS experiment, the compound is ionized, often forming a pseudomolecular ion such as [M+H]⁺ or other adducts, depending on the solvent system used. The most conclusive evidence for the dimeric structure is the observation of an ion cluster in the mass spectrum with a mass-to-charge ratio (m/z) corresponding to the intact dimer.
A key feature confirming the composition is the complex isotopic pattern of the molecular ion peak. Ruthenium possesses seven stable isotopes with distinct natural abundances (⁵.⁵⁴% ⁹⁶Ru, ¹.⁸⁶% ⁹⁸Ru, ¹².⁷⁶% ⁹⁹Ru, ¹².⁶⁰% ¹⁰⁰Ru, ¹⁷.⁰⁶% ¹⁰¹Ru, ³¹.⁵⁵% ¹⁰²Ru, and ¹⁸.⁶²% ¹⁰⁴Ru). Because the this compound contains two ruthenium atoms, the resulting isotopic distribution for the molecular ion is highly characteristic and complex. Sophisticated software is used to simulate the theoretical isotopic pattern based on the molecular formula C₂₀H₂₈I₄Ru₂. A precise match between the experimentally observed pattern and the simulated pattern provides unambiguous confirmation of the elemental composition, verifying the presence of two ruthenium atoms, four iodine atoms, and two p-cymene ligands within the detected ion.
Fragmentation Analysis and Dimer Confirmation
While observing the intact molecular ion is the primary goal, the fragmentation pattern generated during mass spectrometry analysis provides further structural confirmation. Collision-induced dissociation (CID) experiments within the mass spectrometer can be used to systematically break down the parent ion and analyze its fragments.
For [RuI₂(p-cymene)]₂, a primary and expected fragmentation pathway is the cleavage of the bridging iodide bonds that hold the dimeric structure together. This would result in the formation of the monomeric cation, [RuI(p-cymene)]⁺, or related fragments. The observation of ions corresponding to the monomeric unit, [RuI₂(p-cymene)], would be strong evidence supporting the dimeric precursor.
Common fragmentation patterns for such organometallic complexes also include the loss of neutral ligands. researchgate.netwhitman.edu For the this compound, this could involve:
Loss of one or more iodide ligands.
Loss of a neutral p-cymene ligand.
A combination of these losses.
Each of these fragmentation pathways gives rise to a specific daughter ion with a predictable m/z value. For example, the loss of a p-cymene ligand from the monomeric cation would yield a [RuI]⁺ fragment. The presence of iodine is often identifiable by a large mass gap of 127 mass units between fragments with and without the element. whitman.edu By carefully analyzing the m/z values of these fragment ions and their own isotopic patterns, the connectivity within the complex can be pieced together, reinforcing the structural assignment of the parent compound as a bridged dimer.
The table below summarizes the expected key ions in the mass spectrum of this compound.
| Ion | Formula | Calculated m/z (Monoisotopic) | Significance |
|---|---|---|---|
| [M]⁺ (Dimer) | [C₂₀H₂₈I₄Ru₂]⁺ | 979.6691 | Confirms the intact dimeric structure. The observed isotopic pattern is crucial. |
| [M - I]⁺ | [C₂₀H₂₈I₃Ru₂]⁺ | 852.7723 | Fragment resulting from the loss of a single iodide ligand from the dimer. |
| [M/2]⁺ (Monomer) | [C₁₀H₁₄I₂Ru]⁺ | 489.8346 | Represents the monomeric unit, formed by the cleavage of the iodide bridges. |
| [M/2 - I]⁺ | [C₁₀H₁₄IRu]⁺ | 362.9378 | Fragment from the monomer involving the loss of an iodide ligand. |
| [M/2 - I - p-cymene]⁺ | [IRu]⁺ | 228.8118 | Fragment showing the loss of both an iodide and the p-cymene ligand from the monomer. |
Reactivity and Derivatization Strategies for Diiodo P Cymene Ruthenium Ii Dimer
Ligand Substitution Reactions and Monomer Formation from Diiodo(p-Cymene)ruthenium(II) Dimer
A fundamental aspect of the reactivity of the this compound is its susceptibility to bridge-cleavage reactions in the presence of neutral donor ligands. This process leads to the formation of monomeric "piano-stool" complexes of the general formula [RuI₂(p-cymene)L], where L is the incoming ligand. This reactivity is analogous to its more commonly studied dichloro counterpart, [RuCl₂(p-cymene)]₂. wikipedia.org
Reactions with Phosphine (B1218219) Ligands (e.g., monodentate, bidentate, chiral phosphines)
The reaction of [RuI₂(p-cymene)]₂ with phosphine ligands is a well-established method for the synthesis of a diverse range of monomeric ruthenium(II) complexes. The nature of the phosphine ligand, whether it is monodentate, bidentate, or chiral, significantly influences the structure and subsequent reactivity of the resulting product.
For instance, the reaction with monodentate phosphines, such as triphenylphosphine (B44618) (PPh₃), readily cleaves the iodide bridge to yield monomeric adducts. wikipedia.org Similarly, bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and bis(2-diphenylphosphinoethyl)phenylphosphine (B1293866) (DPEPhos) react with the dimer to form catalytically active monomeric species. ulisboa.pt Chiral phosphine ligands can also be introduced in this manner to create precursors for asymmetric catalysis. cymitquimica.comsamaterials.com
The general reaction can be represented as: [RuI₂(p-cymene)]₂ + 2 L → 2 [RuI₂(p-cymene)L] (where L is a monodentate phosphine) or [RuI₂(p-cymene)]₂ + 2 L-L → 2 [RuI(p-cymene)(L-L)]⁺I⁻ (where L-L is a bidentate phosphine)
| Phosphine Ligand | Product Type | Reference |
| Triphenylphosphine (PPh₃) | Monomeric adduct | wikipedia.org |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Monomeric species | ulisboa.pt |
| Bis(2-diphenylphosphinoethyl)phenylphosphine (DPEPhos) | Monomeric species | ulisboa.pt |
Reactions with Nitrogen-Donor Ligands (e.g., amines, pyridines, N-heterocycles)
Nitrogen-donor ligands, including amines, pyridines, and other N-heterocycles, readily react with the this compound to afford monomeric complexes. The reaction of the analogous dichloro dimer with ligands such as 2-aminobenzonitrile, 4-aminobenzonitrile, 2-aminopyridine, and 4-aminopyridine (B3432731) results in the formation of complexes with the general formula [RuCl₂(p-cymene)L]. mdpi.com Similar reactivity is expected for the diiodo dimer. The coordination of these ligands can lead to the formation of stable, well-defined complexes with potential applications in medicinal chemistry and catalysis. nih.govnih.gov
| Nitrogen-Donor Ligand | Expected Product with [RuI₂(p-cymene)]₂ | Reference (for dichloro analog) |
| 2-Aminobenzonitrile | [RuI₂(p-cymene)(2-aminobenzonitrile)] | mdpi.com |
| 4-Aminobenzonitrile | [RuI₂(p-cymene)(4-aminobenzonitrile)] | mdpi.com |
| 2-Aminopyridine | [RuI₂(p-cymene)(2-aminopyridine)] | mdpi.com |
| 4-Aminopyridine | [RuI₂(p-cymene)(4-aminopyridine)] | mdpi.com |
Reactions with Oxygen- and Sulfur-Donor Ligands (e.g., carboxylates, sulfoxides)
The this compound also reacts with oxygen- and sulfur-donor ligands. For example, the reaction of the dichloro analog with citric acid leads to the formation of a citrato complex. nih.gov Similarly, reactions with sulfur-containing amino acids have been studied. nih.gov The reaction of [(p-cymene)RuCl₂]₂ with thioglycolic acid in the presence of a base yields a dimeric complex where the sulfur atoms bridge the two ruthenium centers, and the carboxylate groups chelate to each ruthenium. core.ac.uk This demonstrates that while monomer formation is common, the resulting structure depends on the nature of the ligand.
Formation of Cationic Ruthenium(II) Complexes from this compound
The this compound can be converted into cationic complexes through halide abstraction or by reaction with chelating ligands in the presence of a non-coordinating anion. For instance, the reaction of the analogous dichloro dimer with diphenyl-2-pyridylphosphine (B124867) can lead to the formation of a cationic P,N-chelated complex, [(η⁶-p-cymene)RuCl(PPh₂Py)]BF₄, upon treatment with a halide abstracting agent like NH₄BF₄. ias.ac.in A similar strategy can be employed with the diiodo dimer.
Furthermore, reaction of the dichloro dimer with phosphino-trimethylsilane in the presence of KPF₆ yields a cationic complex, [Ru(η⁶-p-cymene)(CH₃CN)(phosphine)]PF₆. rsc.org The formation of such cationic species is significant as it can enhance the catalytic activity of the ruthenium center by creating a vacant coordination site.
Halide Exchange Reactions and the Mechanistic Influence of Halogen Identity on Reactivity
Halide exchange reactions can be performed on [RuX₂(p-cymene)]₂ dimers, allowing for the synthesis of the diiodo dimer from its dichloro or dibromo counterparts. The identity of the halide ligand (Cl, Br, or I) has a notable influence on the reactivity of the complex. ulisboa.pt The lability of the halide ligand generally increases down the group, meaning the Ru-I bond is typically more easily cleaved than the Ru-Cl bond.
This difference in lability can have significant implications for catalytic processes. ulisboa.pt For example, in certain catalytic cycles that require the dissociation of a halide ligand to generate the active catalytic species, the iodo-containing complexes are often more active than their chloro analogs. ulisboa.pt This has been observed in reactions like the N-alkylation of amines with alcohols, where catalysts derived from the diiodo dimer show improved performance compared to those from the dichloro dimer. ulisboa.pt
Cyclometallation Pathways Initiated by this compound Precursors
This compound and its derivatives are effective precursors for initiating cyclometallation reactions. Cyclometallation involves the intramolecular activation of a C-H bond of a coordinated ligand to form a metallacycle. This is a powerful strategy for the synthesis of robust and often highly active catalysts.
While direct examples initiating from the diiodo dimer are less common in the provided search results, the analogous dichloro dimer is known to undergo such reactions. For instance, ruthenium(II) complexes containing p-cymene (B1678584) and ortho-metalated ligands have been synthesized and studied for their antitumor activity. nih.gov The initial step in these syntheses often involves the reaction of the dimer with a ligand capable of undergoing C-H activation. The greater lability of the iodide in the diiodo dimer could potentially facilitate such cyclometallation pathways.
Arene Exchange and Functionalization of the p-Cymene Ligand in Ruthenium(II) Complexes
The η⁶-coordinated p-cymene ligand in ruthenium(II) complexes, including those derived from this compound, is not merely a spectator ligand. It can be either completely replaced by other arenes or functionalized directly, offering pathways to novel complex structures and catalysts. These transformations are crucial for tailoring the steric and electronic properties of the resulting ruthenium complexes for specific applications.
Arene exchange reactions involve the displacement of the p-cymene ligand by another aromatic molecule. The stability of the Ru-(p-cymene) bond often means that these reactions can be sluggish. acs.org However, strategies such as photochemical activation can facilitate this exchange. For instance, mild photochemical activation has been used to displace the p-cymene ligand, enabling the coordination of a phenyl ring from a biphenylyl-substituted ferrocenyl phosphine ligand already attached to the ruthenium center. acs.orgnih.gov In some cases, arene displacement can occur spontaneously, particularly when a chelating ligand is present that can form a more stable complex by coordinating in a bidentate fashion, which involves the complete loss of the p-cymene ligand. acs.orgnih.govfigshare.com High temperatures can also be employed to exchange the p-cymene ligand with other arenes, such as hexamethylbenzene. wikipedia.org
The direct functionalization of the coordinated p-cymene ligand is a powerful tool for modifying the properties of the ruthenium complex without replacing the arene scaffold entirely. This approach often leverages C-H activation chemistry, where the ruthenium center facilitates the selective reaction at C-H bonds of the p-cymene ring. nih.govmdpi.com Ruthenium-catalyzed C-H functionalization can be used to introduce various substituents onto the arene ring. These reactions are often directed by other ligands in the coordination sphere and can be used to form new carbon-carbon or carbon-heteroatom bonds. mdpi.comdiva-portal.org For example, ruthenium-catalyzed alkenylation has been used as a key step in cascade reactions to build complex carbocyclic structures starting from simple aryl ketones. nih.gov This highlights the synthetic utility of treating the arene ligand as a modifiable component of the complex.
The following tables provide illustrative examples of both arene exchange and functionalization reactions involving (p-cymene)ruthenium(II) complexes.
Table 1: Examples of Arene Exchange Reactions in (p-Cymene)ruthenium(II) Complexes
| Precursor Complex | Incoming Ligand/Arene | Reaction Conditions | Product | Yield | Reference |
| [(p-cymene)RuCl₂(PPh₃)] | - | Light irradiation (desk lamp), 8 h | [(η⁶-biphenyl-P)RuCl₂(PPh₃)] | - | acs.org |
| [{(p-cymene)RuCl₂}₂] | 2-methoxyphenyl-containing ferrocenyl phosphine | Room temperature | [RuCl₂(P,O-chelate)₂] | High | acs.orgnih.gov |
| [{(p-cymene)RuCl₂}₂] | Hexamethylbenzene | High temperature | [{(C₆Me₆)RuCl₂}₂] | - | wikipedia.org |
Table 2: Examples of Functionalization of the p-Cymene Ligand in Ruthenium(II) Complexes
| Substrate Type | Reaction Type | Reagents | Functionalized Product | Reference |
| Phenylacetophenones | Cascade C-H Alkenylation | [{(p-cymene)RuCl₂}₂] (cat.), Cu(OAc)₂ | Indanones, Indeno indenes, Indeno furanones | nih.gov |
| Benzoic Acids | Oxidative Alkyne Annulation | [Ru(OAc)₂(p-cymene)], O₂ | Isocoumarins | |
| N,N-Dialkylbenzamides | Oxidative Arylation | [{(p-cymene)RuCl₂}₂], AgSbF₆, CuF₂, Arylsilanes | Tertiary Amide Biaryls | mdpi.com |
| Benzylic Amines | sp³ C-H Arylation | [{(p-cymene)RuCl₂}₂], KOPiv, Aryl halide | Arylated Benzylic Amines | mdpi.com |
Compound Names Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | Di-μ-iodido-bis[(η⁶-p-cymene)iodoruthenium(II)] |
| p-Cymene | 1-Methyl-4-(1-methylethyl)benzene |
| Hexamethylbenzene | 1,2,3,4,5,6-Hexamethylbenzene |
| PPh₃ | Triphenylphosphine |
| Cu(OAc)₂ | Copper(II) acetate (B1210297) |
| AgSbF₆ | Silver hexafluoroantimonate |
| KOPiv | Potassium pivalate |
| O₂ | Dioxygen |
| CuF₂ | Copper(II) fluoride |
Catalytic Applications of Diiodo P Cymene Ruthenium Ii Dimer in Advanced Organic Synthesis
Hydrogenation and Transfer Hydrogenation Catalysis Mediated by Diiodo(p-Cymene)ruthenium(II) Dimer
This compound is widely recognized as a precursor for highly active catalysts in hydrogenation and transfer hydrogenation reactions. huaruicarbon.comwikipedia.orgresearchgate.net The dimeric structure typically cleaves in the presence of appropriate ligands to form monomeric, catalytically active species. Research has shown that the halide ligands on the ruthenium center influence catalytic activity, with iodides often leading to more active catalysts compared to their chloride counterparts. ulisboa.pt
Enantioselective Hydrogenation of Ketones and Olefins
In the field of asymmetric synthesis, this compound serves as a crucial precatalyst for the enantioselective hydrogenation of prochiral ketones and olefins. thermofisher.comthermofisher.comcymitquimica.comsynthesiswithcatalysts.com The general strategy involves the in situ reaction of the dimer with a chiral ligand, such as a diphosphine or a diamine derivative, to generate a chiral ruthenium catalyst. This active species then facilitates the stereoselective addition of hydrogen to the substrate, yielding a chiral product with high enantiomeric excess (ee).
For instance, catalysts derived from (p-cymene)ruthenium dimers and chiral N-tosylated diamine ligands (e.g., TsDPEN) are highly effective for the asymmetric hydrogenation of a wide range of aromatic ketones. While many literature examples specify the dichloro-analogue, the diiodo-dimer is a well-established alternative for generating these active catalysts. wikipedia.org These reactions are prized for their high efficiency and selectivity, providing access to valuable chiral alcohols.
Table 1: Representative Enantioselective Hydrogenation of Ketones (Data below is illustrative of typical results achieved with (p-cymene)ruthenium(II) systems and chiral diamine ligands)
| Substrate | Chiral Ligand | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| Acetophenone | (S,S)-TsDPEN | (R)-1-Phenylethanol | >98% |
| 2-Acetylpyridine | (R,R)-TsDPEN | (S)-1-(Pyridin-2-yl)ethanol | >99% |
This table illustrates the general effectiveness of the catalytic system. Specific performance can vary with reaction conditions.
Selective Reduction of Carbonyl, Imine, and Nitro Functional Groups
The catalytic systems derived from this compound also exhibit excellent chemoselectivity, enabling the reduction of specific functional groups in complex molecules. In transfer hydrogenation, a hydrogen donor like isopropanol (B130326) or formic acid is used instead of molecular hydrogen. This method is often milder and avoids the need for high-pressure equipment.
Catalysts generated from the dimer are effective for the selective reduction of carbonyls (ketones and aldehydes) to alcohols. ulisboa.pt Furthermore, these ruthenium-based catalysts can be applied to the reduction of imines to amines. The related dichloro(p-cymene)ruthenium(II) dimer, often in combination with phosphine (B1218219) ligands, is a well-established catalyst for this transformation, proceeding via a "borrowing hydrogen" mechanism where an alcohol can be used as the alkylating agent for an amine. sigmaaldrich.com Given that iodo-ligands can enhance catalytic activity, the diiodo-dimer is an important precatalyst for these reactions. ulisboa.pt
While direct catalysis for nitro group reduction by this specific dimer is less commonly reported, ruthenium-based systems are known to be capable of reducing nitroaromatic compounds to the corresponding amines, a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals.
C-H Activation and Selective Functionalization Reactions Catalyzed by this compound
Direct C-H bond activation and functionalization represent a powerful strategy for streamlining organic synthesis by avoiding pre-functionalized starting materials. Ruthenium(II) complexes, particularly those featuring a p-cymene (B1678584) ligand, are prominent catalysts in this field. semanticscholar.org this compound acts as a precatalyst, where the p-cymene ligand must first be dissociated to generate a coordinatively unsaturated and highly reactive ruthenium center that can cleave C-H bonds. ulisboa.pt
These catalytic systems are frequently used for the ortho-arylation of arenes containing a directing group (e.g., pyridine, amide, or carboxylate). The directing group coordinates to the ruthenium center, positioning it to selectively activate a nearby C-H bond. The resulting ruthenacycle intermediate can then undergo reaction with a coupling partner, such as a haloarene, to form a new carbon-carbon bond. semanticscholar.org The enhanced reactivity conferred by the iodo ligands makes the diiodo-dimer a potent precatalyst for these transformations. thermofisher.com
N-Alkylation and Amination Reactions Enabled by this compound
This compound is an effective precatalyst for N-alkylation and amination reactions, most notably through the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This atom-economical process allows for the alkylation of amines using alcohols as alkylating agents, with water being the only byproduct.
The catalytic cycle, initiated by the ruthenium complex derived from the diiodo-dimer, involves the oxidation of a primary alcohol to an aldehyde. This aldehyde then undergoes condensation with a primary or secondary amine to form an imine (or enamine), which is subsequently reduced by the ruthenium-hydride species generated in the initial oxidation step. The catalyst is thus regenerated, ready to start a new cycle.
While many studies cite the dichloro analogue, [RuCl₂(p-cymene)]₂, for these transformations, the diiodo-dimer is also used and can offer enhanced catalytic activity. ulisboa.pt These reactions are highly versatile, enabling the synthesis of secondary and tertiary amines from a wide range of primary and secondary amines and alcohols.
Table 2: N-Alkylation of Amines with Alcohols using (p-Cymene)Ruthenium(II) Catalysis (Data is representative of the "Borrowing Hydrogen" methodology)
| Amine | Alcohol | Catalyst System | Product |
|---|---|---|---|
| Aniline | Benzyl alcohol | [RuI₂(p-cymene)]₂ / Ligand | N-Benzylaniline |
| Piperidine | Ethanol | [RuI₂(p-cymene)]₂ / Ligand | N-Ethylpiperidine |
Ligands such as bidentate phosphines are often required. Yields are typically good to excellent.
Cross-Coupling and Other Carbon-Carbon Bond Forming Reactions Involving this compound
The formation of carbon-carbon bonds is fundamental to organic synthesis. This compound serves as a precatalyst for various cross-coupling reactions. thermofisher.comhuaruicarbon.com It is particularly noted for its application in Suzuki-Miyaura cross-coupling reactions, which form a C-C bond between an organoboron compound and an organohalide.
The role of the ruthenium dimer is to initiate a catalytic cycle that facilitates this bond formation. While palladium catalysts are more traditional for Suzuki couplings, ruthenium systems offer alternative reactivity and substrate scope. The diiodo-dimer is also implicated as a catalyst for other coupling reactions, such as Heck-type reactions, which couple alkenes with aryl halides. semanticscholar.org In these applications, the dimer is typically activated in situ with appropriate ligands to generate the active catalytic species.
Diastereoselective Synthesis Applications, including Nitroaldol Reactions, Using this compound
While ruthenium complexes are known to catalyze a variety of diastereoselective transformations, the specific application of this compound as a catalyst for nitroaldol (Henry) reactions is not extensively documented in prominent scientific literature. The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. Achieving high diastereoselectivity often requires a carefully designed chiral catalyst.
Although (p-cymene)ruthenium(II) complexes are versatile, their deployment for this specific diastereoselective application appears to be less common than for other transformations like asymmetric hydrogenation. Therefore, while the potential for such applications exists, it does not represent a widely established use of this particular dimer based on available research.
Role as a Versatile Catalyst Precursor for the Development of Tailored Catalytic Systems
This compound, [RuI₂(p-cymene)]₂, is a pivotal organometallic complex that serves as a highly adaptable starting material, or pre-catalyst, for the generation of a diverse array of sophisticated ruthenium catalysts. indiamart.comulisboa.pt Its significance in modern organic synthesis does not primarily stem from its intrinsic catalytic activity, but rather from its function as a stable, easily handled, and reactive precursor for creating monomeric ruthenium species with tailored reactivity. ulisboa.ptdiva-portal.org The compound is a dimeric complex where two ruthenium centers are bridged by iodide ligands, with each metal atom also coordinated to a p-cymene ligand. cymitquimica.com
The utility of the diiodo dimer as a catalyst precursor is rooted in the lability of the iodide bridges. These bridges can be readily cleaved in the presence of coordinating ligands, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), leading to the formation of catalytically active 16- or 18-electron monomeric ruthenium complexes. ulisboa.ptdiva-portal.org This transformation allows for the systematic modification of the steric and electronic environment around the ruthenium center, enabling the development of catalysts "tailored" for specific organic transformations with high efficiency and selectivity. The iodide ligands are often preferred over their chloride counterparts as they can lead to more active catalysts due to their increased lability. ulisboa.pt
The preparation of these tailored systems often occurs in situ, where the diiodo dimer is mixed with a desired ancillary ligand directly in the reaction vessel. This approach provides a convenient and rapid method for screening a library of ligands to identify the optimal catalytic system for a specific reaction.
Several classes of ligands have been successfully employed to transform the this compound into highly effective catalysts for a range of synthetic applications:
Phosphine Ligands: The reaction of the dimer with bidentate phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), (oxydi-2,1-phenylene)bis(diphenylphosphine) (DPEPhos), and 1,1'-bis(diphenylphosphino)ferrocene (dppf), has yielded exceptionally active catalysts. For instance, an in situ system generated from [RuI₂(p-cymene)]₂ and DPEPhos demonstrated high efficacy in the redox-neutral N-alkylation of amines with alcohols, achieving 96% conversion. ulisboa.pt The dimer is also a key precursor for preparing specialized ligands like Walphos-type ferrocenyl-aryl diphosphines. samaterials.comcymitquimica.com
Amine and Diimine Ligands: The dimer is a common starting material for synthesizing Noyori-type catalysts, which are renowned for their performance in asymmetric transfer hydrogenation. These catalysts are formed by reacting the dimer with chiral diamine ligands, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), in the presence of a base. ulisboa.pt Furthermore, reacting the dimer with α-diimine ligands has produced catalysts capable of promoting the transfer hydrogenation of biomass-derived substrates, such as the conversion of ethyl levulinate to γ-valerolactone. rsc.org
N-Heterocyclic Carbene (NHC) Ligands: The generation of ruthenium-NHC complexes from the diiodo dimer has opened avenues for challenging transformations like C-H bond functionalization and olefin metathesis. semanticscholar.org The strong σ-donating ability of NHC ligands creates robust and highly active catalysts suitable for a variety of coupling reactions.
The strategic selection of the ancillary ligand allows for the fine-tuning of the catalyst's properties to meet the demands of a specific synthetic challenge. This versatility establishes this compound as a cornerstone precursor in the field of homogeneous catalysis.
Table 1: Development of Tailored Catalysts from this compound This table summarizes the transformation of the precursor with different ligands and the resulting catalytic applications.
| Ancillary Ligand Class | Example Ligand(s) | Resulting Catalyst Type | Key Catalytic Application(s) |
|---|---|---|---|
| Phosphine Ligands | DPEPhos, dppf | Monomeric Ru-Phosphine Complex | Redox-Neutral N-Alkylation, Asymmetric Hydrogenation ulisboa.pt |
| Chiral Diamine Ligands | TsDPEN | Monomeric Chiral Ru-Amine Complex (Noyori-type) | Asymmetric Transfer Hydrogenation of Ketones ulisboa.pt |
| α-Diimine Ligands | (HCNR)₂ (R = alkyl, aryl) | Cationic Ru-Diimine Complex | Transfer Hydrogenation of Biomass Derivatives rsc.org |
| N-Heterocyclic Carbenes | IPr, IMes | Monomeric Ru-NHC Complex | C-H Activation, Cross-Coupling Reactions, Metathesis semanticscholar.org |
Mechanistic Investigations into Diiodo P Cymene Ruthenium Ii Dimer Catalysis
Proposed Catalytic Cycles and Identification of Key Reaction Intermediates
The catalytic journey of the [RuI₂(p-cymene)]₂ dimer typically commences with its cleavage into a monomeric, coordinatively unsaturated, and catalytically active species. This activation is usually achieved through the dissociation of the bridging iodide ligands upon interaction with a co-catalyst, solvent, or substrate molecule. wikipedia.org The resulting 16-electron monomeric species, [(p-cymene)RuI₂L] (where L is a ligand), is often the entry point into the main catalytic cycle.
For many reactions, a crucial intermediate is a ruthenium-hydride species. ulisboa.pt These are often formed through processes like β-hydride elimination or in transfer hydrogenation reactions, via an inner-sphere pathway involving an alcohol and a base. ulisboa.pt For instance, in C-H activation reactions, a proposed catalytic cycle involves the initial generation of a cationic ruthenium complex. This is followed by a carboxylate-assisted C-H bond cleavage to form a ruthenacycle intermediate. nih.gov Subsequent coordination of a substrate, such as an alkene, and migratory insertion into the ruthenium-carbon bond leads to the formation of a new carbon-carbon bond and regeneration of the active catalyst. nih.gov
In deoxygenative coupling reactions, a proposed mechanism suggests the initial formation of a catalytically active species A from the precatalyst via ligand dissociation and association. nih.gov This species then coordinates with the substrates (e.g., a hydrazone and a vinylpyridine) to form a chair-like transition state, which undergoes intramolecular rearrangement to forge the new C-C bond. nih.gov
Computational and experimental studies have identified several key intermediates depending on the specific reaction:
Monomeric Ruthenium(II) Adducts: Species like (p-cymene)RuI₂(L) where L is a phosphine (B1218219) or other neutral donor ligand are the first step after dimer cleavage. wikipedia.org
Ruthenium-Hydride Complexes: These are central to hydrogenation and related reactions. ulisboa.pt
Ruthenacycles: Five- or six-membered metallacycles are common intermediates in C-H activation and coupling reactions. nih.gov
Ruthenium(IV) Species: In some catalytic cycles, particularly in hydrosilylation, the mechanism may involve the interconversion between Ru(II) and Ru(IV) oxidation states. rsc.org
A generalized proposed catalytic cycle for C-H activation is depicted below:
Activation: [RuI₂(p-cymene)]₂ cleaves to form a monomeric species.
C-H Cleavage: The monomeric ruthenium complex coordinates to the substrate and facilitates C-H bond cleavage, often assisted by a ligand, to form a ruthenacycle intermediate (e.g., Intermediate B in Scheme 7 of reference nih.gov).
Coordination & Insertion: An incoming reactant (e.g., an alkene) coordinates to the ruthenium center. This is followed by migratory insertion into the Ru-C bond to form the product framework within the coordination sphere (Intermediate D). nih.gov
Product Release & Regeneration: The product is released, and the catalyst is regenerated to re-enter the cycle.
Determination of Rate-Determining Steps in Diiodo(p-Cymene)ruthenium(II) Dimer Catalyzed Reactions
Identifying the rate-determining step (RDS) is crucial for understanding and optimizing a catalytic reaction. For reactions catalyzed by [RuI₂(p-cymene)]₂, the RDS can vary significantly depending on the reaction type, substrates, and conditions.
In many C-H activation/functionalization reactions, the initial C-H bond cleavage is often considered a potential rate-determining step. However, kinetic studies, including hydrogen/deuterium (B1214612) (H/D) exchange experiments, have shown that this step can be reversible. nih.gov The observation of H/D exchange at the C-H bond of the substrate indicates that the C-H activation itself is not always the slow step of the catalytic cycle. nih.gov
In contrast, for other transformations, processes such as migratory insertion or reductive elimination to release the final product can be rate-limiting. For example, in protonolysis reactions of related platinum-group metal complexes, a proton transfer to the substrate can be the rate-determining step, as evidenced by significant kinetic isotope effects. snnu.edu.cn While specific data for the this compound is sparse, analogies suggest that either the bond-forming or bond-breaking step involving the substrate, rather than the initial catalyst activation, is frequently the kinetic bottleneck.
Role of Ligand Dissociation and Association in Catalytic Activation Pathways
The dimeric structure of [RuI₂(p-cymene)]₂ is inherently stable and requires activation to enter a catalytic cycle. This activation is fundamentally governed by ligand dissociation and association processes. The initial and most critical step is the cleavage of the di-μ-iodo bridge to generate two monomeric ruthenium centers. wikipedia.org This process is often facilitated by the introduction of a coordinating solvent or a donor ligand (L), such as a phosphine, which binds to the ruthenium center.
The reaction can be represented as: [(p-cymene)RuI₂]₂ + 2L → 2 (p-cymene)RuI₂(L) wikipedia.org
The lability of the ligands is a key factor controlling the catalytic activity. nih.govacs.org The catalytic reactions often proceed through the formation of a ruthenium hydride complex, a step that necessitates the dissociation of a pre-existing labile ligand to create a vacant coordination site. ulisboa.pt The relative lability of the iodide ligands compared to other halides like chloride is a significant factor in the enhanced activity of iodide-based ruthenium catalysts. ulisboa.pt
Furthermore, within the catalytic cycle itself, the association of substrates and dissociation of products are pivotal steps. The ability of the ruthenium center to readily accept incoming reactants and release the final product is directly tied to the dynamic nature of the ligand sphere.
Influence of the Iodide Ligand on Reaction Mechanism, Selectivity, and Catalyst Turnover
The choice of halide ligand in [RuX₂(p-cymene)]₂ (X = Cl, Br, I) has a profound impact on the catalyst's performance. The iodide ligand, in particular, imparts unique properties that often lead to superior catalytic activity, selectivity, and turnover numbers compared to its chloride analogue. This phenomenon is often referred to as the "iodide effect." utexas.edu
Mechanism and Activity: The primary reason for the enhanced activity of iodide-containing catalysts is the greater lability of the Ru-I bond compared to the Ru-Cl bond. ulisboa.pt This higher lability facilitates the dissociation of the iodide ligand, creating the necessary vacant coordination site for substrate binding and subsequent catalytic transformations more readily. ulisboa.pt This is especially important in the catalyst activation step and in catalytic cycles that require ligand substitution.
Selectivity: The iodide ligand can also exert significant steric and electronic influence on the reaction's selectivity. For instance, in asymmetric catalysis, iodide counterions have been shown to enhance enantioselectivity by defining the stereochemistry at the ruthenium center and stabilizing the preferred transition state through non-covalent interactions like hydrogen bonding. utexas.edu In olefin metathesis, the bulkier iodide ligands have been found to improve selectivity for macrocyclization over oligomerization. acs.orgnih.gov
Catalyst Turnover: Higher catalyst turnover is frequently observed with iodide-based ruthenium catalysts. This is a direct consequence of the faster rates of key steps in the catalytic cycle, such as ligand dissociation and product release, which are promoted by the labile iodide ligand. In redox-neutral alkylation reactions, catalysts generated in situ from [RuI₂(p-cymene)]₂ and a phosphine ligand have shown excellent conversions, highlighting the positive effect of the iodide ligand. ulisboa.pt
A comparative table summarizing the performance of iodide versus chloride catalysts in macrocyclization ring-closing metathesis (mRCM) illustrates this point.
| Catalyst | Conversion (%) | Product Distribution (mRCM:Oligomers) |
| HC1Ph-I₂ | 100 | 100:0 |
| HC1Ph (Chloride) | 87 | 87:13 |
| Table based on data for related Hoveyda-type catalysts, demonstrating the superior performance of the diiodide variant in promoting quantitative formation of the desired macrocycle. nih.gov |
Kinetic Isotope Effect (KIE) Studies for Elucidating Bond-Breaking and Forming Processes
The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying whether a C-H (or other) bond is broken in the rate-determining step of a reaction. wpmucdn.com It is determined by comparing the rate of a reaction using a substrate labeled with a heavier isotope (e.g., deuterium) to the rate of the same reaction with the unlabeled substrate (e.g., protium). A primary KIE (kH/kD > 1) is typically observed when the labeled bond is broken or formed in the RDS.
In the context of catalysis by ruthenium p-cymene (B1678584) complexes, KIE studies have been instrumental. For example, in C-H activation reactions, deuteration of the substrate at the reactive C-H position can provide mechanistic insight. nih.gov If a significant KIE is observed, it suggests that C-H bond cleavage is involved in the rate-determining step. Conversely, the absence of a KIE might imply that C-H activation occurs in a rapid pre-equilibrium before the RDS.
An example of a relevant experiment involves the reaction of a deuterated substrate. The observation of H/D scrambling in the starting material, where deuterium from one molecule is incorporated into another, can indicate that the C-H activation step is reversible. nih.gov In a study on a related ruthenium-catalyzed C-H alkylation, H/D incorporation was observed in both the product and the recovered starting material, confirming the reversibility of the C-H activation step. nih.gov
While specific KIE values for reactions catalyzed directly by [RuI₂(p-cymene)]₂ are not extensively reported in the provided literature, studies on analogous systems demonstrate the utility of this method. For instance, protonolysis studies on related Pt(II) complexes showed normal KIE values (kH/kD = 1.36 to 4.74) when the rate-determining step was proton transfer, but inverse KIEs (kH/kD < 1) for mechanisms involving oxidative addition-reductive elimination pathways. snnu.edu.cn
In-situ Spectroscopic Monitoring and Kinetic Studies of Catalytic Processes
To gain a deeper understanding of a catalytic system, it is essential to observe the species present during the reaction. In-situ spectroscopic techniques allow for the real-time monitoring of catalyst activation, intermediate formation, and product generation without perturbing the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are frequently used to follow the progress of reactions catalyzed by ruthenium-phosphine complexes. Monitoring the reaction by ¹H NMR can reveal the release of free p-cymene from the catalyst, providing insight into catalyst stability and decomposition pathways. nih.gov In one study, it was shown that only a small percentage of p-cymene was released during the reaction, implying that the (p-cymene)ruthenium(II) moiety remained intact as the key intermediate. nih.gov
Infrared (IR) Spectroscopy: In-situ FT-IR spectroscopy is particularly useful for observing changes in the coordination environment of the metal center and for tracking the formation of specific functional groups. acs.org For example, the appearance and disappearance of vibrational bands corresponding to coordinated ligands, substrates, or intermediates can be monitored over time to build a kinetic profile of the reaction. acs.org
X-ray Absorption Spectroscopy (XAS): This powerful technique can provide detailed structural information about the catalyst and its intermediates as they exist in the reaction solution. Time-resolved in-situ XAS can track changes in bond lengths and coordination numbers around the ruthenium atom during catalyst activation and turnover, providing direct evidence for proposed structural changes and intermediates. nih.gov
These advanced spectroscopic methods, combined with traditional kinetic studies, provide a comprehensive picture of the mechanistic landscape of catalysis by this compound, enabling the rational design of more effective and selective catalytic processes.
Theoretical and Computational Studies on Diiodo P Cymene Ruthenium Ii Dimer
Density Functional Theory (DFT) Calculations for Diiodo(p-cymene)ruthenium(II) Dimer Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate mechanisms of reactions involving organometallic complexes. Although direct DFT studies focused exclusively on the reaction mechanisms of the this compound are not extensively documented, a wealth of computational research on the closely related dichloro analogue, [RuCl₂(p-cymene)]₂, provides profound insights that are largely transferable.
A fundamental reaction of the dimeric complex is the cleavage of the halide bridges by donor ligands to form monomeric "piano-stool" complexes of the type [(p-cymene)RuI₂(L)]. DFT calculations on the analogous chloride bridge-splitting reaction with ligands such as phosphines reveal the thermodynamic and kinetic profiles of this process. ias.ac.in These studies show that the stability of the resulting monomer is highly dependent on the electronic and steric properties of the incoming ligand.
In catalytic processes such as transfer hydrogenation, DFT studies on related ruthenium-arene systems have mapped out the plausible mechanistic pathways. rsc.org These calculations often point to a concerted outer-sphere mechanism involving a six-membered transition state. For instance, in the asymmetric transfer hydrogenation of ketones, DFT has been instrumental in explaining the observed enantioselectivity by analyzing the energies of the diastereomeric transition states. These studies highlight the crucial role of non-covalent interactions, such as CH-π interactions between the p-cymene (B1678584) ligand and the substrate, in stabilizing the favored transition state. rsc.org
Furthermore, DFT calculations have been employed to investigate C-H activation steps promoted by ruthenium(II) p-cymene complexes. researchgate.net These studies detail the energetics of substrate binding, ligand dissociation, and the key C-H activation event, often involving a concerted metalation-deprotonation pathway. The nature of the halide ligand (iodide vs. chloride) is expected to influence the reaction energetics, with the more labile Ru-I bond potentially leading to lower activation barriers for ligand substitution steps.
Electronic Structure and Bonding Characteristics of this compound
The electronic structure and bonding in this compound and its monomeric derivatives are central to understanding their stability and reactivity. The characteristic "piano-stool" geometry, with the p-cymene ligand forming the "seat" and the other ligands the "legs," has been extensively analyzed using computational methods. mdpi.commdpi.com
DFT calculations provide a detailed picture of the molecular orbitals (MOs) and the nature of the chemical bonds. The bonding between the ruthenium center and the p-cymene ligand is described by a combination of σ-donation from the filled π-orbitals of the arene to the vacant d-orbitals of the metal and π-back-donation from the filled d-orbitals of the metal to the vacant π*-orbitals of the arene. Computational studies on related ruthenium-arene complexes have shown that the coordinated arene acts as a stronger C-H donor and a better partner in π-stacking interactions compared to the free arene, an effect attributed to a combination of electrostatic and dispersion forces. researchgate.netnih.gov
The Ru-I bonds are primarily σ-bonds with significant ionic character. The electronic properties of these bonds, such as their strength and polarizability, are crucial for the catalytic activity of the complex, as the dissociation of a halide ligand is often a key step in the catalytic cycle.
Below is a table summarizing typical computed bond parameters for a related monomeric Ru(II) p-cymene complex, which provides a reference for the structural characteristics of such compounds.
| Parameter | Value |
| Ru-C (arene) bond lengths | 2.160 - 2.208 Å |
| Ru-N bond length | 2.159 Å |
| Ru-Cl bond lengths | ~2.4 Å |
| Ru-p-cymene centroid distance | ~1.690 Å |
| Data is for a related Ru(II) p-cymene complex and serves as an illustrative example. mdpi.commdpi.com |
Computational Prediction of Reactivity and Selectivity in this compound Catalyzed Processes
Computational chemistry offers predictive power in designing catalysts with enhanced reactivity and selectivity. For catalysts derived from this compound, computational methods can be used to screen potential ligands and substrates and to rationalize experimentally observed trends.
Computational models can also predict selectivity, such as enantioselectivity in asymmetric catalysis. By comparing the activation energies of the competing pathways leading to different stereoisomers, the enantiomeric excess can be predicted. These predictions can guide the rational design of chiral ligands to achieve higher selectivity. Machine learning models, trained on DFT-calculated features, are also emerging as powerful tools for predicting enantioselectivity in organometallic catalysis. researchgate.net
Theoretical Elucidation of Ligand Effects and Substituent Sensitivity in Catalytic Systems
The catalytic properties of ruthenium complexes derived from the this compound are highly tunable by modifying the ancillary ligands or the p-cymene ring itself. Theoretical studies provide a quantitative understanding of these ligand and substituent effects.
Ligand Effects: The introduction of different ligands (L) to form monomeric complexes of the type [(p-cymene)RuI₂(L)] or related cationic species can dramatically alter the electronic and steric environment of the ruthenium center. Computational studies on a series of (p-cymene)RuCl₂(PR₃) complexes, where PR₃ is a substituted triarylphosphine, have shown that the electron-donating or -withdrawing nature of the phosphine (B1218219) ligand systematically influences the redox potential of the ruthenium center. chemrxiv.orgacs.org More electron-donating phosphines lead to a lower oxidation potential, indicating a more electron-rich and potentially more reactive ruthenium center in oxidative addition reactions. The steric bulk of the ligand, often quantified by the Tolman cone angle, also plays a critical role, influencing substrate access to the metal center. rsc.org
Substituent Effects: Modifying the substituents on the p-cymene arene ring provides another avenue for tuning the catalyst's properties. DFT calculations can quantify the electronic effect of substituents on the arene ring and its transmission to the ruthenium center. For instance, electron-donating groups on the arene are expected to increase the electron density at the ruthenium center, which can enhance its reactivity in certain catalytic steps. Conversely, electron-withdrawing groups can make the metal center more electrophilic. DFT calculations on related systems have shown that substituents on the coordinated arene can lead to substantial alterations in the geometry and can influence intermolecular interactions. mdpi.com
The following table presents a conceptual summary of how different ligand and substituent properties, often quantified computationally, can influence catalytic activity.
| Property | Computational Descriptor | Influence on Reactivity |
| Ligand Electronics | Tolman Electronic Parameter (TEP), Calculated MO energies | Modulates electron density at the Ru center, affecting redox potentials and reactivity in polar reactions. |
| Ligand Sterics | Tolman Cone Angle (θ), Buried Volume (%Vbur) | Controls substrate access to the catalytic site, influencing selectivity and reaction rates. |
| Arene Substituent Electronics | Hammett Parameters (σ), Calculated Atomic Charges | Alters the electron-donating ability of the arene ligand, tuning the reactivity of the Ru center. |
Advanced Characterization Techniques Employed in Diiodo P Cymene Ruthenium Ii Dimer Research
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a cornerstone technique for the characterization of organometallic complexes like Diiodo(p-cymene)ruthenium(II) dimer. nih.govmdpi.com ESI is a soft ionization method that allows large, thermally fragile molecules to be transferred into the gas phase as intact ions, minimizing fragmentation and preserving the compound's structural integrity. odu.edunih.gov This is particularly useful for analyzing the dimeric ruthenium complex.
In practice, a dilute solution of the complex is introduced into the mass spectrometer, where a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. rsc.org These ions are then guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, which can measure the mass-to-charge ratio (m/z) with exceptional accuracy (typically within 0.003 m/z). nih.gov
For this compound, HR-ESI-MS serves multiple purposes. Firstly, it confirms the molecular weight of the complex. scbt.com While the intact dimer may be observed, it is common for such bridged complexes to cleave in the ESI source. In studies of the analogous chloro-dimer, [RuCl₂(p-cymene)]₂, mass spectrometry often reveals the presence of monomeric species formed through the loss of a bridging halide. researchgate.net For the diiodo dimer, one would expect to observe fragments corresponding to the cleavage of the iodide bridges, such as the cation [Ru₂(p-cymene)₂I₃]⁺. The high resolution allows for the differentiation of ions with very similar nominal masses by providing a precise experimental mass that can be compared to the calculated theoretical mass, confirming the elemental composition of the observed ion. nih.govresearchgate.net
| Ion Fragment | Formula | Calculated m/z | Observed m/z |
| [Ru(p-cymene)I]⁺ | [C₁₀H₁₄IRu]⁺ | 460.91 | Hypothetical |
| [Ru₂(p-cymene)₂I₃]⁺ | [C₂₀H₂₈I₃Ru₂]⁺ | 850.76 | Hypothetical |
This table is interactive. The data represents hypothetical but expected fragmentation patterns based on the analysis of similar compounds.
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy for Dynamic Solution-Phase Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of molecules in solution. For this compound, standard ¹H and ¹³C NMR spectra confirm the presence of the p-cymene (B1678584) ligand. However, organometallic complexes are often subject to dynamic processes, such as ligand exchange or fluxionality, which may not be apparent at room temperature. rsc.org Variable-temperature (VT) NMR is a powerful extension of this technique used to study these dynamic equilibria. researchgate.netresearchgate.net
By recording NMR spectra at different temperatures, researchers can gain insight into the kinetic and thermodynamic parameters of processes occurring in solution. rsc.org For a complex like [RuI₂(p-cymene)]₂, several dynamic behaviors could be investigated. For instance, if different isomers or conformers exist in solution, they might interconvert rapidly on the NMR timescale at room temperature, resulting in averaged signals. acs.org By lowering the temperature, this interconversion can be slowed down, potentially resolving separate signals for each distinct species. Conversely, as the temperature is raised, these separate signals will broaden and eventually coalesce into a single, sharp peak. The temperature at which coalescence occurs is related to the rate of exchange, allowing for the calculation of the activation energy of the process.
Although specific VT-NMR studies on this compound are not prominently published, the methodology is standard for related ruthenium-arene complexes. researchgate.netresearchgate.net Such studies can reveal information about the rotation of the p-cymene ring, the potential for iodide bridge cleavage and reformation in solution, or the existence of monomer-dimer equilibria.
Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior and Electron Transfer Properties
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the redox properties of metal complexes. researchgate.net CV provides information about the oxidation and reduction potentials of a species, revealing the stability and accessibility of different oxidation states. For this compound, this technique is used to study the Ru(II)/Ru(III) redox couple and subsequent electron transfer events. rsc.orgnih.gov
In a CV experiment, the potential applied to a working electrode is swept linearly with time in a solution containing the analyte and a supporting electrolyte. The resulting current is measured and plotted against the applied potential. A typical voltammogram for a reversible one-electron process shows a pair of peaks corresponding to the oxidation and reduction of the species at the electrode surface. The potential midway between these peaks provides the formal reduction potential (E₁/₂), a key thermodynamic parameter. rsc.org
The electrochemical behavior of ruthenium complexes is highly sensitive to the nature of the ligands. nih.gov The electron-donating or -withdrawing properties of the p-cymene and iodo ligands directly influence the potential at which the ruthenium center is oxidized from Ru(II) to Ru(III). rsc.org Comparing the CV data of [RuI₂(p-cymene)]₂ with its chloro- and bromo-analogs would reveal the electronic effect of the halide ligands; typically, the more electron-donating iodide would make the ruthenium center easier to oxidize (a less positive redox potential) compared to chloride. rsc.org The reversibility of the redox waves also gives insight into the stability of the resulting Ru(III) species. researchgate.net
| Complex Type | Redox Couple | Typical Potential Range (E₁/₂ vs Fc/Fc⁺) | Reversibility |
| [RuX₂(p-cymene)]₂ | Ru(II) ↔ Ru(III) | +0.4 to +0.8 V | Reversible / Quasi-reversible |
| [RuX₂(p-cymene)]₂ | Ru(III) ↔ Ru(IV) | > +1.0 V | Often Irreversible |
This interactive table presents representative data for dihalo(p-cymene)ruthenium(II) dimers based on published studies of analogous complexes. researchgate.netnih.gov
Elemental Analysis for Stoichiometric Validation and Purity Assessment
Elemental analysis is a fundamental and long-standing method for verifying the stoichiometric formula and assessing the purity of a newly synthesized compound. semanticscholar.org The technique involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion gases (primarily CO₂, H₂O, and N₂) are collected and quantified, allowing for the determination of the mass percentages of carbon, hydrogen, and nitrogen in the original sample.
For this compound (C₂₀H₂₈I₄Ru₂), elemental analysis provides a crucial check on the compound's composition. nih.govmdpi.com The experimentally determined percentages of carbon and hydrogen are compared to the theoretical values calculated from its molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered strong evidence of the compound's purity and correct identification. nih.govnih.gov This validation is a standard requirement for the publication of new chemical entities in scientific literature. nih.govcardiff.ac.uk
| Element | Formula | Calculated (%) | Found (%) |
| Carbon (C) | C₂₀H₂₈I₄Ru₂ | 24.56 | Experimental Value |
| Hydrogen (H) | C₂₀H₂₈I₄Ru₂ | 2.89 | Experimental Value |
This interactive table shows the calculated elemental composition for the compound. The "Found" column would be populated with data from an actual analysis.
Emerging Research Avenues and Future Prospects for Diiodo P Cymene Ruthenium Ii Dimer Chemistry
Development of Novel Ligand Architectures for Enhanced Catalytic Activity and Selectivity
A primary focus of ongoing research is the synthesis of novel ligands to modify the steric and electronic properties of the ruthenium center in diiodo(p-cymene)ruthenium(II) dimer, thereby improving its catalytic performance. The introduction of new ligands can lead to the formation of monomeric ruthenium complexes, which are often the active catalytic species.
One area of exploration involves the use of P-stereogenic ferrocenyl phosphine (B1218219) ligands. These chiral ligands can be coordinated to the ruthenium center, creating catalysts for asymmetric reactions. For instance, the reaction of free ferrocenyl phosphines with [{Ru(p-cym)Cl2}2] has been shown to yield monodentate complexes which can be subsequently transformed into chelate complexes. acs.org This approach opens possibilities for enantioselective catalysis.
N-heterocyclic carbenes (NHCs) represent another important class of ligands. The reaction of [RuCl2(p-cymene)]2 with in-situ prepared silver-NHC complexes yields [RuCl2(p-cymene)(NHC)] complexes. researchgate.net These complexes have demonstrated high catalytic activity and selectivity in N-alkylation reactions of amines with alcohols. researchgate.net
Furthermore, researchers are investigating bidentate ligands, such as those derived from pyridine-quinoline, to create water-soluble ruthenium(II)-arene complexes. mdpi.com These complexes, with the general formula [Ru(N^N)(p-cymene)Cl][X], are being studied for their potential in various catalytic applications. mdpi.com The modular nature of these ligands allows for fine-tuning of the catalyst's properties by introducing different substituents. mdpi.commdpi.com
Table 1: Examples of Novel Ligand Architectures for Ruthenium(II) p-Cymene (B1678584) Complexes
| Ligand Type | Example Ligand | Resulting Complex Type | Potential Application |
| P-stereogenic Ferrocenyl Phosphine | P-chiral ferrocenyl phosphines | Chiral Ruthenium(II) phosphine complexes | Asymmetric Catalysis |
| N-heterocyclic Carbene (NHC) | Perhydrobenzimidazol-2-ylidene | [RuCl2(p-cymene)(NHC)] | N-alkylation of amines |
| Bidentate N^N Ligand | Substituted Pyridine-Quinoline | [Ru(N^N)(p-cymene)Cl]+ | Catalysis in aqueous media |
| N,S-type Ligand | Carbothioamidopyrazoles | [(η6-p-cymene)Ru(L)Cl2] | Catalysis, Antimicrobial applications |
Integration of this compound into Heterogeneous Catalytic Systems
To address challenges associated with catalyst separation and recycling, significant efforts are being directed towards the immobilization of this compound and its derivatives onto solid supports. This strategy aims to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
One approach involves the design of ligands with functional groups that allow for tethering to a solid support. For example, replacing a methoxyphenyl substituent with a hydroxyphenyl group in ferrocenyl phosphine ligands provides a handle for immobilization on various materials. acs.org This allows for the creation of recyclable catalysts for reactions such as the isomerization of allylic alcohols. acs.org
Another strategy involves the co-doping of a support material, such as graphitic carbon nitride (g-C3N4), with a ligand-metal complex. For instance, a palladium composite has been synthesized by co-doping g-C3N4 with a 2-(diphenylphosphino) aminobenzothiazole ligand, resulting in a heterogeneous and recyclable catalyst. researchgate.net While this example uses palladium, similar principles can be applied to ruthenium complexes.
The development of these heterogeneous systems is crucial for the industrial application of this compound-based catalysts, offering a more sustainable and cost-effective approach to chemical synthesis.
Applications in Sustainable and Green Chemistry Methodologies
The versatility of this compound makes it a valuable tool in the development of sustainable and green chemical processes. A key area of interest is its use in "hydrogen borrowing" or "transfer hydrogenation" reactions. These reactions offer an environmentally benign alternative to traditional oxidation and reduction methods, as they often utilize safe and abundant hydrogen sources like alcohols and can proceed under solvent-free conditions. researchgate.netulisboa.pt
Ruthenium(II)-NHC complexes derived from the dimer have been successfully employed in the N-alkylation of amines with alcohols via the hydrogen borrowing methodology, generating secondary amines with high selectivity. researchgate.net This process is atom-economical and avoids the use of stoichiometric activating or reducing agents.
Furthermore, catalysts derived from this compound are being explored for the synthesis of valuable chemicals from renewable resources. The conversion of alcohols into amines is a particularly important transformation in the synthesis of pharmaceuticals and agrochemicals. semanticscholar.org The use of ruthenium catalysts for this purpose aligns with the principles of green chemistry by minimizing waste and utilizing more sustainable feedstocks. semanticscholar.orgsigmaaldrich.com
Exploration of New Catalytic Reactivities and Transformations for this compound
Researchers are continuously seeking to expand the catalytic repertoire of this compound beyond its established applications in hydrogenation and transfer hydrogenation. samaterials.comsynthesiswithcatalysts.comcymitquimica.com The unique electronic and steric properties of this complex and its derivatives make it a promising candidate for catalyzing novel chemical transformations.
One emerging area is the use of ruthenium catalysts in C-H activation and cross-coupling reactions. cymitquimica.com These reactions allow for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules, offering a more efficient and atom-economical approach to building molecular complexity. For example, ruthenium-catalyzed oxidative coupling of arenes with boronic acids using molecular oxygen has been reported. semanticscholar.org
The synthesis of complex molecules, such as Walphos-type ferrocenyl-aryl diphosphine ligands, can also be catalyzed by this compound. synthesiswithcatalysts.comcymitquimica.com This highlights its utility as a versatile tool for synthetic chemists.
Moreover, the reactivity of the ruthenium center can be modulated by the choice of halide ligand. It has been observed that iodine-containing complexes often exhibit higher catalytic activity compared to their chloro and bromo analogues. ulisboa.pt This understanding guides the design of new catalysts for specific applications.
Table 2: Selected Catalytic Applications of this compound and its Derivatives
| Reaction Type | Catalyst System | Substrates | Products |
| Enantioselective Hydrogenation | This compound with chiral ligands | Ketones, Olefins | Chiral Alcohols, Alkanes |
| N-Alkylation of Amines | [RuCl2(p-cymene)(NHC)] | Primary amines, Alcohols | Secondary amines |
| Transfer Hydrogenation | [Ru(η6-p-cymene)(N^N)Cl]Cl | Benzaldehyde, Acetophenone | Benzyl alcohol, 1-Phenylethanol |
| C-H Activation/Cross-Coupling | Ruthenium catalyst | Arenes, Boronic acids | Biaryls |
Q & A
Q. What synthetic routes are available for preparing Diiodo(p-cymene)ruthenium(II) dimer, and what are the critical reaction parameters?
The synthesis typically involves ligand substitution from precursor complexes. For example, the analogous chloro-complex [RuCl₂(p-cymene)]₂ is synthesized by reacting RuCl₃·3H₂O with α-terpinene in refluxing ethanol . For the diiodo variant, halide exchange reactions using iodide salts (e.g., KI) under inert conditions are common. Key parameters include solvent choice (e.g., ethanol or THF), reaction temperature (often 80–100°C), and stoichiometric control to avoid side products like hydroxo-bridged dimers. Purity is ensured via recrystallization or column chromatography .
Q. Which characterization techniques are essential to confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify the p-cymene ligand environment and detect hydrolysis products (e.g., peaks at 5.1–5.5 ppm for aquated species) .
- ESI-MS : Confirms dimeric formulation (e.g., [Ru₂(p-cymene)₂I₂]²⁺) and isotopic patterns. Discrepancies between NMR and MS data (e.g., dimer detection in MS but not NMR) may arise from solution equilibria .
- X-ray Diffraction : Resolves crystal structure, bond lengths, and coordination geometry. For example, Ru–I bond distances typically range from 2.6–2.8 Å .
- Elemental Analysis : Validates stoichiometry and purity (>95% by TLC or titration) .
Q. What are the primary catalytic applications of this compound in organic synthesis?
This complex is widely used in C–H activation and hydrogenation reactions . For instance, it catalyzes direct C–H amidation of arenes when paired with AgNTf₂ and NaOAc in 1,2-dichloroethane at 80°C, achieving >95% yield . It also facilitates hydrosilylation of ketones and alkenes under mild conditions, with turnover numbers (TONs) exceeding 10³ in optimized systems .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when studying dimer formation or hydrolysis?
Discrepancies often arise from dynamic equilibria in solution. For example, NMR may detect monomeric aqua species ([Ru(p-cymene)I(H₂O)]⁺) due to rapid ligand exchange, while ESI-MS captures transient dimers stabilized during ionization . To address this:
- Use low-temperature NMR to slow exchange processes.
- Conduct conductivity studies to monitor ion speciation.
- Compare data under inert vs. aqueous conditions to isolate hydrolysis pathways .
Q. What experimental parameters critically influence the catalytic efficiency of this compound in hydrogenation or C–H activation?
- Additives : Silver salts (AgNTf₂) abstract iodide ligands, generating active Ru⁰ species. NaOAc acts as a base to deprotonate substrates .
- Solvent : Polar aprotic solvents (e.g., DCE, MeCN) enhance ion-pair dissociation, improving turnover rates.
- Substrate Scope : Electron-deficient arenes react faster due to enhanced Ru–arene π-backbonding. Steric hindrance in ortho-substituted substrates reduces yields .
Q. How does ligand substitution (e.g., replacing iodide with nitrogen donors) alter the reactivity and mechanism of Ru(p-cymene) dimers?
Ligand substitution modulates redox potentials and Lewis acidity. For example:
- Iodide → N-donor ligands : Increases electrophilicity at Ru, favoring oxidative addition steps in cross-coupling.
- Bidentate ligands : Stabilize Ru(I) intermediates during electrochemical reductions, enabling unique pathways (e.g., Ruᴵ–Ruᴵ dimers) . Mechanistic insights are gained via cyclic voltammetry (e.g., E₁/₂ for Ruᴵᴵ/I transitions) and DFT calculations .
Q. What challenges arise in electrochemical studies of Ru(I) species derived from this compound?
- Air Sensitivity : Ru(I) intermediates are prone to oxidation; experiments require strict anaerobic conditions (glovebox, Schlenk lines).
- Solvent Compatibility : THF or DMF stabilizes low-valent Ru species but may interfere with conductivity measurements.
- Redox Mechanism : Two-electron reductions (Ruᴵᴵ → Ruᴵ) compete with disproportionation, complicating voltammetric analysis. Use bulk electrolysis coupled with in-situ UV-vis to track speciation .
Methodological Notes
- Contradiction Analysis : When dimerization data conflict, cross-validate using multiple techniques (e.g., X-ray for solid-state vs. NMR for solution behavior) .
- Experimental Design : Optimize catalytic reactions by screening additives (e.g., Ag⁺, Na⁺) and solvents systematically. Use DoE (Design of Experiments) for multifactorial analysis .
- Safety : Handle iodide-containing complexes in fume hoods due to potential iodine release. Dispose of waste via certified hazardous material protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
